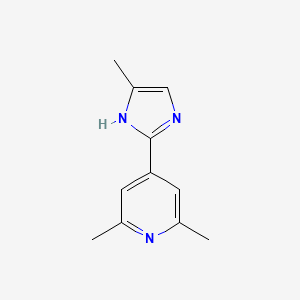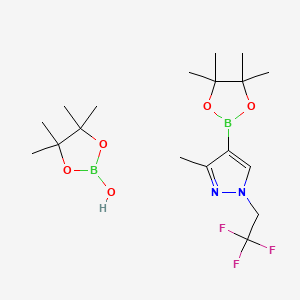![molecular formula C8H8ClFO B13690958 Benzene, 1-[(chloromethoxy)methyl]-4-fluoro- CAS No. 104620-66-8](/img/structure/B13690958.png)
Benzene, 1-[(chloromethoxy)methyl]-4-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(CHLOROMETHOXY)METHYL]-4-FLUOROBENZENE is an organic compound with the molecular formula C8H8ClFO It is a derivative of benzene, where a chloromethoxy group is attached to the benzene ring at the para position relative to a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(CHLOROMETHOXY)METHYL]-4-FLUOROBENZENE can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzyl alcohol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of 1-[(CHLOROMETHOXY)METHYL]-4-FLUOROBENZENE may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: 1-[(CHLOROMETHOXY)METHYL]-4-FLUOROBENZENE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloromethoxy group can be replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products Formed:
Substitution: Products include various substituted benzene derivatives.
Oxidation: Major products include carboxylic acids and aldehydes.
Reduction: Alcohols and other reduced forms of the compound.
Scientific Research Applications
1-[(CHLOROMETHOXY)METHYL]-4-FLUOROBENZENE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-[(CHLOROMETHOXY)METHYL]-4-FLUOROBENZENE exerts its effects involves its interaction with various molecular targets. The chloromethoxy group can act as an electrophile, facilitating reactions with nucleophiles. The fluorine atom can influence the compound’s reactivity and stability by affecting the electron density on the benzene ring. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
1-(Chloromethyl)-4-fluorobenzene: Similar structure but lacks the methoxy group.
4-Fluorobenzyl chloride: Similar but without the methoxy group.
1-(Chloromethoxy)-4-methoxybenzene: Similar but with an additional methoxy group.
Uniqueness: 1-[(CHLOROMETHOXY)METHYL]-4-FLUOROBENZENE is unique due to the presence of both a chloromethoxy group and a fluorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry.
Properties
CAS No. |
104620-66-8 |
|---|---|
Molecular Formula |
C8H8ClFO |
Molecular Weight |
174.60 g/mol |
IUPAC Name |
1-(chloromethoxymethyl)-4-fluorobenzene |
InChI |
InChI=1S/C8H8ClFO/c9-6-11-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2 |
InChI Key |
IQGCEMRPOOSUPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COCCl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-6-Cbz-5-Boc-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B13690890.png)
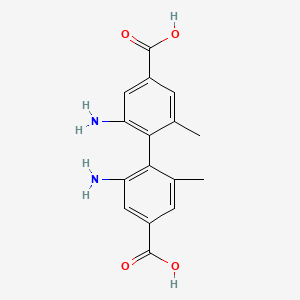
![5-(4-Chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane](/img/structure/B13690902.png)
![2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester](/img/structure/B13690907.png)
![1-[4-(Methylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B13690908.png)
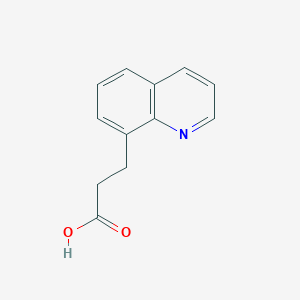
![1-[3-(Bromomethyl)benzyl]pyrazole](/img/structure/B13690924.png)
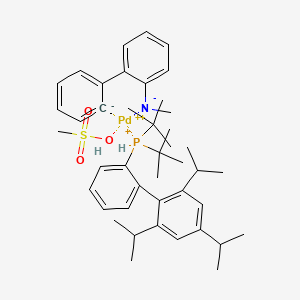
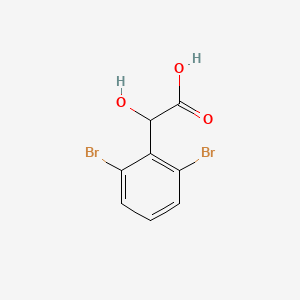
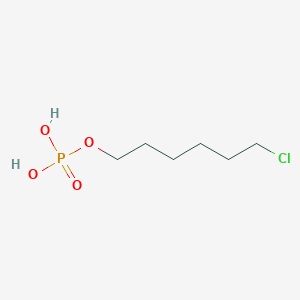
![4-Benzyl-3-[2-(3-bromophenyl)acetyl]-1,3-oxazolidin-2-one](/img/structure/B13690944.png)
